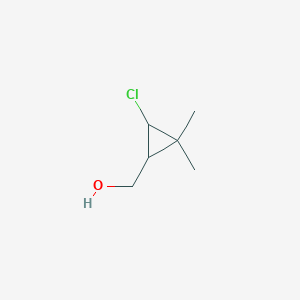
4-chlorobenzoic acid;N,N-diethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorobenzoic acid;N,N-diethylethanamine is a compound that combines the properties of 4-chlorobenzoic acid and N,N-diethylethanamine. 4-Chlorobenzoic acid is an organic compound with the molecular formula ClC₆H₄CO₂H. It is a white solid that is soluble in some organic solvents and in aqueous base . N,N-diethylethanamine, also known as diethylamine, is a secondary amine with the formula (C₂H₅)₂NH. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chlorobenzoic acid is typically prepared by the oxidation of 4-chlorotoluene . The reaction involves the use of oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions. The reaction is carried out at elevated temperatures to ensure complete oxidation of the methyl group to a carboxylic acid group.
N,N-diethylethanamine can be synthesized by the alkylation of ammonia or primary amines with ethyl halides. The reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) to neutralize the hydrogen halide formed during the reaction.
Industrial Production Methods
Industrial production of 4-chlorobenzoic acid involves the large-scale oxidation of 4-chlorotoluene using industrial oxidizing agents. The process is optimized to ensure high yield and purity of the product. N,N-diethylethanamine is produced industrially by the reaction of ethanol with ammonia in the presence of a catalyst such as alumina or silica.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can convert 4-chlorobenzoic acid to 4-chlorobenzaldehyde.
Reduction: Reduction of 4-chlorobenzoic acid can yield 4-chlorobenzyl alcohol.
Substitution: The chlorine atom in 4-chlorobenzoic acid can be substituted with other groups through nucleophilic substitution reactions.
N,N-diethylethanamine participates in reactions such as:
Alkylation: It can be alkylated to form tertiary amines.
Acylation: It reacts with acyl chlorides to form amides.
Condensation: It can undergo condensation reactions with carbonyl compounds to form imines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Sodium hydroxide (NaOH), potassium hydroxide (KOH).
Major Products Formed
4-Chlorobenzaldehyde: Formed by the oxidation of 4-chlorobenzoic acid.
4-Chlorobenzyl Alcohol: Formed by the reduction of 4-chlorobenzoic acid.
Amides: Formed by the acylation of N,N-diethylethanamine.
Scientific Research Applications
4-Chlorobenzoic acid and N,N-diethylethanamine have various applications in scientific research:
Chemistry: Used as intermediates in the synthesis of other organic compounds.
Biology: 4-Chlorobenzoic acid is used in studies involving the degradation of indomethacin by bacteria.
Medicine: N,N-diethylethanamine is used in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-chlorobenzoic acid involves its ability to undergo various chemical reactions, such as oxidation and substitution, which allow it to participate in the synthesis of other compounds. N,N-diethylethanamine acts as a nucleophile in many reactions, allowing it to form bonds with electrophilic centers in other molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzaldehyde: Similar in structure but with an aldehyde group instead of a carboxylic acid group.
4-Chlorobenzyl Alcohol: Similar in structure but with a hydroxyl group instead of a carboxylic acid group.
Benzoic Acid: Similar in structure but without the chlorine atom.
Uniqueness
4-Chlorobenzoic acid is unique due to the presence of the chlorine atom, which makes it more reactive in nucleophilic substitution reactions compared to benzoic acid. N,N-diethylethanamine is unique due to its secondary amine structure, which allows it to participate in a wide range of chemical reactions.
Properties
CAS No. |
89423-21-2 |
|---|---|
Molecular Formula |
C13H20ClNO2 |
Molecular Weight |
257.75 g/mol |
IUPAC Name |
4-chlorobenzoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C7H5ClO2.C6H15N/c8-6-3-1-5(2-4-6)7(9)10;1-4-7(5-2)6-3/h1-4H,(H,9,10);4-6H2,1-3H3 |
InChI Key |
XWZDRRDWEVFLQO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC(=CC=C1C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,4-Diphenylcyclohepta[c]thiopyran-3(9H)-one](/img/structure/B14380140.png)
![1-[4-(5-Amino-2-methyl-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14380143.png)


![2-{[4-(Benzyloxy)phenyl]sulfanyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14380167.png)
![5-({[(3,4-Dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14380173.png)
![9-(2-Methylphenyl)-9-[(2-methylphenyl)methyl]-9H-fluorene](/img/structure/B14380181.png)




![2-(1-Methoxy-2-propylcyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B14380210.png)

